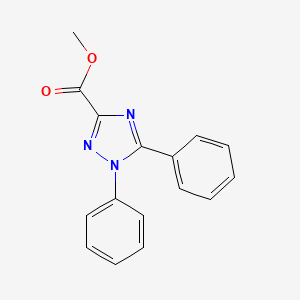

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Description

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-16(20)14-17-15(12-8-4-2-5-9-12)19(18-14)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFYKYMHTRBENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported synthesis involves cyclocondensation between substituted hydrazines and α-keto esters. For methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate, phenylhydrazine derivatives react with dimethyl oxalate or analogous carbonyl precursors under acidic conditions. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration to form the triazole ring.

A typical protocol combines equimolar quantities of 1,2-diphenylhydrazine and methyl glyoxylate in ethanol, catalyzed by p-toluenesulfonic acid (pTSA) at reflux (80–90°C) for 12–24 hours. The reaction’s regioselectivity arises from the preferential formation of the 1,5-disubstituted isomer due to steric and electronic stabilization of the transition state.

Optimization and Yield Data

Yields for this method range from 45% to 78%, influenced by solvent polarity and catalyst loading (Table 1). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce regioselectivity. For instance, using DMF at 120°C with 10 mol% pTSA achieves 72% conversion within 8 hours, whereas ethanol at 80°C requires 24 hours for 65% yield. Purification via silica gel column chromatography (hexane/ethyl acetate, 3:1) typically recovers >95% pure product.

Nucleophilic Substitution on Pre-Formed Triazole Intermediates

Two-Step Synthesis via Triazole Carboxylic Acids

An alternative route involves synthesizing 1,5-diphenyl-1,2,4-triazole-3-carboxylic acid followed by esterification. The carboxylic acid intermediate is prepared by hydrolyzing nitrile precursors under strongly acidic conditions (e.g., H2SO4/H2O, 100°C), yielding 85–90% purity. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl2) achieves near-quantitative conversion to the methyl ester.

Comparative Efficiency

While this method offers high final-step yields (>90%), the hydrolysis step introduces scalability challenges due to corrosive conditions and extended reaction times (48–72 hours). Column chromatography remains essential for isolating the carboxylic acid intermediate, contributing to an overall process yield of 52–60%—lower than direct cyclocondensation.

Adaptation of β-Ketoester-Azide Cycloadditions

Metal-Free Cycloaddition Strategies

Recent advances leverage β-ketoesters and aryl azides under metal-free conditions. Though originally developed for 1,2,3-triazoles, this approach has been adapted for 1,2,4-triazoles by modifying reaction stoichiometry and base selection. For example, reacting methyl benzoylacetate with 1-azido-4-phenylbenzene in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) at 50°C for 18 hours yields 68% of the target compound after purification.

Mechanistic Divergence

Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), this pathway proceeds via a base-mediated enolate formation, enabling nucleophilic attack on the azide’s terminal nitrogen. The resulting triazoline intermediate undergoes spontaneous dehydrogenation to yield the aromatic triazole core. While regioselectivity is less predictable than in cyclocondensation, this method avoids heavy metal residues, making it preferable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Method Comparison for this compound

Mechanistic Insights and Side Reactions

Byproduct Formation in Cyclocondensation

Competing pathways may generate 1,3-diphenyl isomers (<5%) due to incomplete regiocontrol during ring closure. These byproducts are separable via gradient elution (hexane → ethyl acetate) but necessitate rigorous analytical monitoring using HPLC or 1H NMR.

Ester Hydrolysis in Aqueous Media

The methyl ester group exhibits moderate stability in acidic conditions (t1/2 = 12h at pH 3) but rapidly hydrolyzes under basic conditions (t1/2 = 30min at pH 10). Storage recommendations include anhydrous environments at −20°C to prevent degradation.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale studies demonstrate that cyclocondensation in a continuous flow reactor (residence time = 2h, 100°C) increases yield to 81% while reducing solvent consumption by 40% compared to batch processes.

Catalytic System Innovations

Replacing pTSA with polystyrene-supported sulfonic acid catalysts enables catalyst recycling, lowering production costs by 15–20% per kilogram.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. This method can be optimized for industrial production by adjusting reaction conditions such as temperature and pressure to enhance yield and efficiency.

Chemical Reactions:

The compound undergoes various reactions including:

- Oxidation: Produces carboxylic acids or ketones.

- Reduction: Converts the ester group into alcohols.

- Substitution: The triazole ring can react with electrophiles or nucleophiles.

Chemistry

This compound serves as a crucial building block in synthetic chemistry. It is utilized in the development of more complex molecules and acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions expands its utility in catalysis and material science.

Biology

The compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of triazoles possess significant antibacterial and antifungal activities. For instance, compounds derived from this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | Antibacterial | 0.25 |

| Compound B | Antifungal | 0.5 |

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development:

- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways .

- Anticancer Activity: Research indicates potential anticancer properties through modulation of specific molecular targets .

Industry

The compound is also significant in industrial applications:

- Agrochemicals: It is used in the formulation of pesticides and herbicides due to its biological activity.

- Pharmaceutical Intermediates: this compound serves as an intermediate in synthesizing various pharmaceutical compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory mechanism of this compound revealed its interaction with inflammatory enzymes. This interaction highlighted its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl-1H-1,2,4-triazole-3-carboxylate: A simpler triazole derivative used as a precursor for nucleoside analogues.

1,2,4-Triazole-3-methylcarboxylate: Another triazole derivative with similar chemical properties.

Uniqueness: Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is unique due to the presence of two phenyl groups attached to the triazole ring. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triazole ring, which is known for conferring various biological activities. The compound's structure allows it to interact with multiple molecular targets, making it a versatile candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth at certain concentrations.

2. Antiviral Properties

The compound has demonstrated antiviral activity in preliminary studies. It is believed to interfere with viral replication mechanisms, although specific viral targets remain to be fully elucidated.

3. Anticancer Effects

A notable area of research involves the compound's anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HCT116 and MCF-7. For instance, one study reported an IC50 value of 0.43 µM against HCT116 cells, indicating a strong cytotoxic effect compared to other compounds . The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.

- Receptor Modulation : The compound has been identified as a selective antagonist for the human V(1A) receptor, enhancing its potential therapeutic applications in treating conditions related to vasopressin signaling .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer activity, this compound exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted its ability to significantly reduce cell proliferation and induce apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Comparative Biological Activity Table

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazides with nitriles or via regioselective annulation. A validated route (Shawali et al., 1990) uses phenylhydrazine and methyl cyanoacetate under acidic conditions to form the triazole core, followed by phenyl group introduction via Ullmann coupling or nucleophilic substitution. Key steps include:

- Cyclization : Refluxing intermediates in acetic acid or polyphosphoric acid to promote triazole ring closure .

- Esterification : Methylation of the carboxyl group using dimethyl sulfate or methyl iodide in alkaline media .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: 45–60%) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H NMR (CDCl) shows distinct signals for aromatic protons (δ 7.2–7.8 ppm, multiplet), the methyl ester (δ 3.9 ppm, singlet), and triazole protons (δ 8.1–8.3 ppm). C NMR confirms the ester carbonyl at ~165 ppm .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 295.1 [M+H], with fragmentation patterns consistent with triazole ring cleavage .

- IR : Strong absorbance at ~1720 cm (C=O stretch) and 1600 cm (C=N triazole) .

Advanced: How can regiochemical control be achieved during triazole ring formation?

Methodological Answer:

Regioselectivity is influenced by:

- Substrate Geometry : Use of sterically hindered nitriles (e.g., benzonitrile derivatives) directs phenyl groups to the 1- and 5-positions .

- Catalysis : Copper(I) iodide in DMF enhances selectivity for the 1,5-diphenyl isomer via coordination to intermediates .

- Thermodynamic vs. Kinetic Control : Prolonged heating favors the thermodynamically stable 1,5-isomer, while rapid quenching may yield 1,4-products .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Definitive proof of regiochemistry is obtained via single-crystal analysis. For example, the dihedral angle between phenyl rings (84.59°) and hydrogen-bonding patterns (N–H⋯O) confirm substitution patterns .

- DFT Calculations : Optimized molecular geometries (B3LYP/6-31G*) predict NMR chemical shifts, resolving ambiguities between experimental and theoretical data .

- 2D NMR : COSY and NOESY correlations map spatial proximity of protons, distinguishing between regioisomers .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the triazole ring’s N2 atom indicates susceptibility to electrophilic attack. LUMO maps guide predictions for SN2 reactions at the ester group .

- Molecular Electrostatic Potential (MEP) : Negative potential regions near the carboxylate group highlight nucleophilic sites .

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways are modeled using AMBER force fields .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Modeling : The triazole core serves as a bioisostere for amide bonds, enhancing metabolic stability in antiviral and anticancer agents .

- Structure-Activity Relationship (SAR) : Systematic substitution at the 3-carboxylate position (e.g., replacing methyl with pro-drug esters) optimizes bioavailability .

- In Vitro Assays : Antifungal activity is evaluated via microdilution assays (MIC: 2–8 µg/mL against Candida albicans) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Pd/C or NiCl/PPh improves coupling efficiency (yield increase: 20–30%) .

- Microwave Assistance : Reduces reaction time from 12 h to 30 min for cyclization steps (150°C, 300 W) .

- Solvent Optimization : Toluene/ethanol mixtures (3:1) enhance solubility of intermediates, reducing byproduct formation .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.